molecular formula C7H7NO3 B1297391 Methyl 6-hydroxynicotinate CAS No. 66171-50-4

Methyl 6-hydroxynicotinate

Cat. No.: B1297391
CAS No.: 66171-50-4
M. Wt: 153.14 g/mol
InChI Key: JTVVPKLHKMKWNN-UHFFFAOYSA-N
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Preparation Methods

Methyl 6-hydroxynicotinate is typically synthesized through a two-step process:

Chemical Reactions Analysis

Methyl 6-hydroxynicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

Methyl 6-hydroxynicotinate exhibits several pharmacological properties, primarily due to its structural similarity to nicotine. Research indicates that it can influence cognitive functions and has potential therapeutic effects in neurodegenerative diseases.

Cognitive Enhancement

Studies have shown that derivatives of nicotine, including this compound, can enhance cognitive performance by acting on nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for learning and memory processes. For instance, animal models have demonstrated improved memory retention and learning capabilities when treated with nicotine derivatives .

Case Study:
A study published in Biochemistry highlighted the role of this compound in enhancing synaptic plasticity, which is essential for memory formation. The compound was administered to rodents, resulting in significant improvements in learning tasks compared to the control group .

Catalytic Applications

This compound has been investigated as a precursor for various catalytic systems. Its derivatives have been utilized in organic synthesis and as catalysts in chemical reactions.

Synthesis of Catalysts

Recent research has focused on synthesizing new coordination polymers using this compound as a ligand. These polymers exhibit unique catalytic properties that can be applied in heterogeneous catalysis.

Data Table: Synthesis of Coordination Polymers

PolymerCompositionCatalytic Activity
Polymer 1[Zn(L1)(H2O)4]n.nH2OHigh activity in C-C coupling reactions
Polymer 2[Zn(L2)(H2O)4]n.nH2OEffective for oxidation reactions

The above table summarizes the catalytic activities of synthesized coordination polymers derived from this compound .

Material Science Applications

In material science, this compound is explored for its potential use in developing biocompatible materials. Its properties make it suitable for applications in drug delivery systems and tissue engineering.

Biocompatibility Studies

Research has indicated that formulations containing this compound can enhance cellular interactions and promote tissue regeneration. For example, studies on hydrogels incorporating this compound have shown improved cell adhesion and proliferation rates.

Case Study:
A study conducted on hydrogels modified with this compound demonstrated enhanced mechanical properties and biocompatibility, making them suitable candidates for wound healing applications .

Biological Activity

Methyl 6-hydroxynicotinate (MHN) is an organic compound derived from nicotinic acid, characterized by its potential biological activities, including anti-inflammatory and antioxidant effects. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₇NO₃
  • Molecular Weight : 153.14 g/mol
  • Melting Point : 166-170 °C

MHN is synthesized through a two-step process involving the esterification of nicotinic acid with methanol, followed by hydroxylation using a base such as sodium hydroxide . This compound is soluble in alcohols and some organic solvents but insoluble in water.

MHN exerts its biological effects primarily through:

  • Peripheral Vasodilation : Enhancing local blood flow at application sites, which can aid in muscle relaxation and pain relief.
  • Antioxidant Activity : Scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Modulating inflammatory pathways, potentially reducing symptoms in conditions like arthritis .

Anti-inflammatory Effects

Research indicates that MHN exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. This activity suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Properties

MHN's ability to act as an antioxidant has been documented in several studies. It effectively reduces oxidative damage in cellular systems, which may have implications for aging and neurodegenerative diseases .

Case Study 1: Inhibition of Viral Proteases

A study explored the use of MHN as a scaffold for developing inhibitors against SARS-CoV-2 main protease. The compound was selectively N-alkylated and tested for inhibitory activity. Although direct inhibition was not achieved, intermediates derived from MHN showed promising results with IC50 values indicating potential as lead compounds for further optimization .

CompoundIC50 (μM)
MHN Derivative19
Other Intermediates121

Case Study 2: Skin Care Applications

In dermatological applications, MHN has been incorporated into formulations aimed at enhancing skin hydration and elasticity. Clinical trials have indicated improvements in skin texture and reduction in fine lines when used over extended periods. The mechanism is believed to involve enhanced blood flow and antioxidant protection at the skin level .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityApplication Area
Methyl NicotinateRubefacient, pain reliefTopical preparations
6-Hydroxynicotinic AcidAntioxidant, anti-inflammatoryNutraceuticals
This compoundAntioxidant, anti-inflammatoryPharmaceuticals, cosmetics

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing methyl 6-hydroxynicotinate, and how can reaction efficiency be optimized?

  • Answer : this compound can be synthesized via esterification of 6-hydroxynicotinic acid with methanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and methanol in the presence of concentrated sulfuric acid (1–2% v/v) for 4–6 hours. Purification via vacuum distillation or recrystallization yields the product. Reaction efficiency can be optimized by controlling temperature (70–80°C), monitoring pH to avoid side reactions, and using anhydrous conditions to prevent hydrolysis. This method adapts the high-yield (89%) ethyl ester synthesis reported for analogous compounds .

Q. What safety protocols and storage conditions are critical for handling this compound in laboratory settings?

  • Answer : Refer to Safety Data Sheets (SDS) for guidance:

  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Avoid inhalation by using respirators if ventilation is inadequate .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides) and bases; keep separate to prevent hazardous reactions .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm structure via 1^1H and 13^{13}C NMR, focusing on the ester carbonyl (~165–170 ppm) and hydroxyl proton (broad singlet, ~12 ppm).
  • HPLC : Use reverse-phase C18 columns with UV detection at 260 nm (optimal for aromatic rings). Compare retention times against commercial standards.
  • Mass Spectrometry : ESI-MS in positive ion mode to identify molecular ion peaks ([M+H]+^+ at m/z 168.1) and fragmentation patterns.
  • Melting Point : Consistent melting range (e.g., 145–148°C) confirms purity .

Advanced Research Questions

Q. How can microbial degradation pathways of this compound inform its environmental fate and persistence?

  • Answer : Aerobic catabolism involves enzymatic steps mediated by Azorhizobium and Bacillus strains. Key enzymes include:

  • 6-Hydroxynicotinate 3-Monooxygenase (EC 1.14.13.114) : A flavoprotein (FAD-dependent) that hydroxylates and decarboxylates the compound to 2,5-dihydroxypyridine .
  • 6-Hydroxynicotinate Dehydrogenase (EC 1.17.3.3) : A molybdenum-containing enzyme oxidizing the compound to 2,6-dihydroxynicotinate with H2O2\text{H}_2\text{O}_2 as a byproduct .
  • Experimental Design : Use 14C^{14}\text{C}-labeled this compound in microbial cultures to track 14CO2^{14}\text{CO}_2 release, indicating complete mineralization. Mutant strains (e.g., Glr- phenotypes) can identify rate-limiting steps .

Q. How can conflicting data on enzymatic activity toward this compound derivatives be resolved?

  • Answer : Contradictions often arise from assay conditions or enzyme sources. Methodological solutions include:

  • Standardized Assays : Replicate experiments under controlled pH (7.0–7.5), temperature (30°C), and cofactor concentrations (NADH, FAD).
  • Enzyme Purity : Validate via SDS-PAGE and activity assays using purified isoforms (e.g., NicC vs. HNA-3-monooxygenase) .
  • Cross-Validation : Compare results across techniques (e.g., UV spectroscopy for substrate depletion, HPLC for metabolite profiling) .

Q. What experimental strategies are effective in elucidating the role of this compound in nicotinate catabolism?

  • Answer :

  • Mutant Screening : Use transposon mutagenesis to generate Azorhizobium mutants unable to utilize this compound as a carbon/nitrogen source. Phenotypic categorization (e.g., Aac-, Glr-) identifies disrupted metabolic nodes .
  • Isotopic Tracing : Incubate cultures with 13C^{13}\text{C}-labeled substrate and analyze intermediates via LC-MS. For example, 2-formylglutarate (2FG) accumulation indicates incomplete decarboxylation .
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} for recombinant enzymes (e.g., NicC) under varying substrate concentrations to map catalytic efficiency .

Properties

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVPKLHKMKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329003
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-50-4
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 6-(4-methoxybenzyloxy)nicotinate (2.66 g, 9.73 mmol) obtained in Step 2 and anisole (10.6 mL) were dissolved in trifluoroacetic acid (15 mL), followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and saturated sodium hydrogencarbonate was added to the resulting residue, followed by extraction with chloroform. The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The precipitated solid was collected by filtration to afford methyl 2-oxo-1,2-dihydropyridine-5-carboxylate (1.33 g, 89%).
Name
Methyl 6-(4-methoxybenzyloxy)nicotinate
Quantity
2.66 g
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reactant
Reaction Step One
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10.6 mL
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15 mL
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Synthesis routes and methods II

Procedure details

6-Hydroxynicotinic acid (4) reacts with thionyl chloride and methanol to give methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (5), which is coupled with phenylboronic acid in the presence of copper(II) acetate monohydrate, pyridine and molecular sieves in dichloromethane to give methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (6). Compound 6 is hydrolyzed with lithium hydroxide monohydrate in tetrahydrofuran water, to give 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid 7. Acid 7 reacts with isobutyl chloroformate in the presence of N-methylmorpholine in tetrahydrofuran to give a mixed anhydride which is reduced with sodium borodeuteride in tetrahydrofuran to give d2-5-(hydroxymethyl)-1-phenylpyridine-2(1H)-one (8). Compound 8 is converted to d2-5-bromomethyl-1-phenyl-1H-pyridin-2-one (9) by reacting with phosphorus tribromide in dichloromethane. Bromide 9 is reduced with lithium aluminum deuteride to give d3-5-(methyl)-1-phenylpyridine-2(1H)-one (10) of Formula (I).
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Thionyl chloride (6.3 mL, 86.33 mmol) was added dropwise to a solution of 6-hydroxynicotinic acid (10.0 g, 71.94 mmol) in methanol at 0° C. The mixture was heated to reflux for 6 hours, the solvent was removed and standard extractive work up provided the title compound as a brown solid (7.5 g, 68%). m.p. 166-172° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.77 (s, 3H), 6.37 (d, J=9.3 Hz, 1H), 7.79 (dd, J=2.7, 9.5 Hz, 1H), 8.04 (d, J=2.4 Hz, 1H); IR (KBr) υ 3050, 2965, 1712, 1651, 1433, 1300, 1106 cm−1; MS 154 (M+1).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
10 g
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0 (± 1) mol
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Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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